Dihydrogenated tallow dimethyl ammonium chloride
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Overview
Description
Dihydrogenated tallow dimethyl ammonium chloride is a type of quaternary ammonium compound widely used as a cationic surfactant in various industries. It is derived from hydrogenated tallow, which is a form of rendered animal fat. This compound is known for its excellent cleaning and antimicrobial properties, making it a common ingredient in cleaning agents, fabric softeners, and disinfectants .
Mechanism of Action
Target of Action
Dihydrogenated Tallow Dimethyl Ammonium Chloride (DHTDMAC) is a cationic surfactant . Its primary targets are negatively charged surfaces, such as fabrics and microbial cell walls . The compound’s high affinity for these surfaces makes it suitable for a wide variety of commercial applications .
Mode of Action
DHTDMAC interacts with its targets by binding to them. In fabric softener applications, DHTDMAC binds to the negatively charged fabric, reducing or eliminating the static charge while also softening the fabric via surface modifications . As an antimicrobial agent, DHTDMAC disrupts the cell membrane of microorganisms, leading to cell death .
Biochemical Pathways
Its antimicrobial action suggests that it disrupts essential cellular processes in microorganisms
Pharmacokinetics
DHTDMAC is a large molecule with two hydrophobic alkyl chains and a positively charged nitrogen . It has extremely low solubility in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The binding of DHTDMAC to fabrics results in reduced static charge and softer feel . When used as an antimicrobial agent, the compound’s action leads to the death of a wide range of microorganisms, including bacteria, viruses, fungi, and algae .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DHTDMAC. For instance, its antimicrobial activity may vary depending on the concentration and the growth phase of the microbial population . Additionally, DHTDMAC is known to persist in the environment and has been found in wastewater and aquatic ecosystems . Its long-term presence in the environment raises concerns about potential bioaccumulation in aquatic organisms and potential impacts on the ecosystem .
Biochemical Analysis
Biochemical Properties
Dihydrogenated tallow dimethyl ammonium chloride plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various biomolecules, including enzymes and proteins, by reducing surface tension and aiding in the formation and stabilization of emulsions . This compound is known to disrupt the cell membranes of microorganisms, leading to leakage of cellular contents and cell death . It is effective against a wide range of microorganisms, including bacteria, viruses, fungi, and algae .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell membranes, leading to cell lysis and death . This compound can also impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus by disrupting their cell membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell membranes and biomolecules. The positively charged nitrogen atom in the compound interacts with the negatively charged components of cell membranes, leading to membrane disruption . This interaction causes leakage of cellular contents and ultimately cell death. Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound exhibits good chemical stability, resisting decomposition or degradation under normal conditions . Long-term exposure to this compound can lead to changes in cellular function, including potential bioaccumulation in aquatic organisms . Studies have shown that this compound can persist in the environment, raising concerns about its long-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial properties without significant adverse effects . At high doses, it can cause skin and eye irritation, as well as potential toxicity . Long-term exposure to high doses may lead to bioaccumulation and adverse effects on the ecosystem .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s surfactant properties allow it to interact with lipid membranes, affecting their structure and function . This interaction can lead to changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic tail allows it to integrate into lipid membranes, affecting its localization and accumulation . This distribution can influence the compound’s activity and function within different cellular compartments.
Subcellular Localization
This compound is localized within specific subcellular compartments, such as lipid membranes and organelles . Its hydrophobic tail and positively charged nitrogen atom facilitate its integration into lipid bilayers, affecting membrane structure and function . This localization can influence the compound’s activity, including its antimicrobial properties and interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrogenated tallow dimethyl ammonium chloride is typically synthesized by reacting hydrogenated tallow fatty acids with dimethylamine in the presence of a chlorinating agent such as methyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the hydrogenation of tallow to produce saturated fatty acids, which are then reacted with dimethylamine and methyl chloride. The reaction mixture is then purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydrogenated tallow dimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It does not readily undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include chlorinating agents like methyl chloride and solvents such as ethanol or acetone. The reactions are typically carried out at elevated temperatures to facilitate the formation of the desired products .
Major Products Formed
The major products formed from reactions involving this compound are typically other quaternary ammonium compounds or modified surfactants, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dihydrogenated tallow dimethyl ammonium chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Dimethyldioctadecylammonium chloride: Another quaternary ammonium compound with similar applications in fabric softeners and disinfectants.
Didecyldimethylammonium chloride: Used as an antiseptic and disinfectant with a similar mechanism of action.
Cetyltrimethylammonium chloride: Commonly used in hair conditioners and as an antistatic agent.
Uniqueness
Dihydrogenated tallow dimethyl ammonium chloride is unique due to its derivation from hydrogenated tallow, providing excellent cleaning and antimicrobial properties while also raising environmental and ethical concerns regarding its biodegradability and use of animal-derived ingredients .
Properties
CAS No. |
61789-80-8 |
---|---|
Molecular Formula |
C18H34O2 |
Synonyms |
Arquad 2HT |
Origin of Product |
United States |
Q1: How does dihydrogenated tallow dimethyl ammonium chloride interact with bentonite, and what are the implications for grease formulation?
A1: DHTDMAC effectively interacts with bentonite by opening the layered structure of smectite, a key component of bentonite clay. [] This interaction is attributed to the dual long-chain structure of DHTDMAC. When incorporated into base oil to form grease, the modified bentonite creates a stable trident structure, significantly enhancing the grease's shear stability. [] This characteristic is crucial for applications like high-speed bearings where maintaining grease consistency under high shear forces is essential.
Q2: Can the properties of this compound-modified bentonite grease be adjusted, and how does this relate to its potential applications?
A2: Yes, the consistency of DHTDMAC-modified bentonite grease can be tailored by adjusting the dosage and chain length of DHTDMAC. [] Increasing the dosage or using longer chain lengths leads to a finer grease texture. This control over grease properties broadens its potential applications, making it suitable for use in scenarios demanding specific rheological characteristics.
Q3: How does this compound contribute to the performance of fabric softeners?
A3: DHTDMAC serves as a primary active ingredient in concentrated fabric softeners, imparting desirable qualities to dry cotton fabrics. [] While the specific mechanism of action isn't detailed in the provided research, its presence in the softener formulation contributes to a softer, fluffier feel, and a brighter white appearance in treated fabrics. [] This suggests DHTDMAC might function by adhering to fabric fibers, reducing friction and enhancing light reflection.
Q4: Has this compound been explored in applications beyond grease and fabric softeners?
A4: Yes, research indicates that DHTDMAC has potential in controlled release applications, specifically in conjunction with layered silicates like Laponite® RD. [] Studies demonstrate that organically modifying Laponite® RD with DHTDMAC via cation exchange can enhance the adsorption and retention of essential oils. [] This finding suggests that DHTDMAC-modified Laponite® RD could be used as a delivery system for antimicrobial essential oils in various materials, such as polymers, paints, and elastomers.
Q5: Are there any environmental considerations regarding the use of this compound?
A5: While the provided research doesn't directly address the environmental impact of DHTDMAC, the use of essential oils in conjunction with DHTDMAC-modified Laponite® RD for antimicrobial applications hints at a potential avenue for sustainable and environmentally friendly materials. [] Further research is needed to fully understand the environmental fate and potential effects of DHTDMAC and to develop responsible waste management and recycling strategies.
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